(2-Isopropyl-5-methylcyclohexyl)diphenylphosphane
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Overview
Description
(2-Isopropyl-5-methylcyclohexyl)diphenylphosphane is an organophosphorus compound with the molecular formula C22H29P. It is known for its unique structure, which includes a cyclohexyl ring substituted with isopropyl and methyl groups, and a diphenylphosphane moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-5-methylcyclohexyl)diphenylphosphane typically involves the reaction of diphenylphosphine with a suitable cyclohexyl derivative. One common method is the reaction of diphenylphosphine with (2-Isopropyl-5-methylcyclohexyl) chloride under inert atmosphere and room temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyl-5-methylcyclohexyl)diphenylphosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phosphine oxide.
Substitution: It can participate in substitution reactions where the diphenylphosphane moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under mild conditions.
Major Products Formed
Oxidation: The major product is (2-Isopropyl-5-methylcyclohexyl)diphenylphosphine oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
(2-Isopropyl-5-methylcyclohexyl)diphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in cardiovascular diseases.
Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of (2-Isopropyl-5-methylcyclohexyl)diphenylphosphane involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-Neomenthyldiphenylphosphine: Similar in structure but with different stereochemistry.
(S)-(+)-2-Isopropyl-5-methylcyclohexyl)diphenylphosphine oxide: The oxidized form of the compound
Uniqueness
(2-Isopropyl-5-methylcyclohexyl)diphenylphosphane is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the diphenylphosphane moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl)-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29P/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYDOEXXFGNVRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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